1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine
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Overview
Description
1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine is a synthetic organic compound belonging to the piperazine family Piperazine derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine typically involves the acylation of piperazine derivatives. One common method includes the reaction of piperazine with 4-ethylcyclohexanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity .
Comparison with Similar Compounds
- 1-Ethyl-4-[(4-methylcyclohexyl)carbonyl]piperazine
- 1-Ethyl-4-[(4-phenylcyclohexyl)carbonyl]piperazine
- 1-Ethyl-4-[(4-isopropylcyclohexyl)carbonyl]piperazine
Comparison: 1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine is unique due to its specific ethyl substituent on the cyclohexyl ring, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C15H28N2O |
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Molecular Weight |
252.40 g/mol |
IUPAC Name |
(4-ethylcyclohexyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H28N2O/c1-3-13-5-7-14(8-6-13)15(18)17-11-9-16(4-2)10-12-17/h13-14H,3-12H2,1-2H3 |
InChI Key |
FXUKHTJAXZSXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)N2CCN(CC2)CC |
Origin of Product |
United States |
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